molecular formula C13H18ClN3O B1391476 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride CAS No. 1190012-49-7

1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride

Cat. No.: B1391476
CAS No.: 1190012-49-7
M. Wt: 267.75 g/mol
InChI Key: PXTRZPOVHITVDC-UHFFFAOYSA-N
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Description

“1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride” is a chemical compound with the molecular formula C13H18ClN3O . It is a derivative of indazole, a type of nitrogen-containing heterocycle .


Synthesis Analysis

The synthesis of piperidone derivatives, which are precursors to the piperidine ring found in this compound, has been extensively studied . Various catalysts have been employed in these reactions, including Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates . The compound also contains an indazole ring, which is a type of nitrogen-containing heterocycle .

Scientific Research Applications

1. Synthesis and Docking Studies in Medicinal Chemistry

1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride derivatives, like Piperazine-1-yl-1H-indazole, have significant importance in medicinal chemistry. They are synthesized efficiently and characterized by spectral analysis, with docking studies further elucidating their potential in medicinal applications (Balaraju, Kalyani, & Laxminarayana, 2019).

2. Involvement in CGRP Receptor Antagonism

Compounds like this compound are explored for their role as antagonists for receptors such as the calcitonin gene-related peptide (CGRP) receptor. This has implications in synthesizing drugs for various diseases, including migraine and cancer (Cann et al., 2012).

3. Role in Serotonin Receptor Agonism

Derivatives of this compound, like YM348, demonstrate high affinity for serotonin receptors. These derivatives are potent and orally active, with potential therapeutic applications in neuropsychiatric disorders (Kimura et al., 2004).

4. Potential in Anti-Inflammatory and Analgesic Activities

Indazole derivatives, such as 1H-pyridin-4-yl-indazole-3-carboxylic acid, synthesized from this compound, show promising results in anti-inflammatory and analgesic activities. This underscores their potential use in developing new therapeutics for pain and inflammation management (Reddy et al., 2015).

5. Antagonism at Dopamine and Ion Channels

This compound derivatives show selective affinity for dopamine receptors, like the human dopamine D4 receptor, while maintaining improved selectivity over ion channels. This indicates their potential application in neuropsychiatric and neurodegenerative disorders (Collins et al., 1998).

6. Applications in Anti-Cancer Therapy

Some derivatives of this compound, such as 1, 2, 4 - Triazole derivatives, demonstrate significant anti-cancer activity. They are evaluated for their efficacy in inhibiting tumor growth in animal models, highlighting their potential in cancer treatment (Arul & Smith, 2016).

7. Role in Acetylcholinesterase Inhibition

Derivatives like 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride exhibit potent anti-acetylcholinesterase activity. This is significant in the context of treating neurodegenerative disorders like Alzheimer's disease (Sugimoto et al., 1995).

8. Development of Novel Anaplastic Lymphoma Kinase Inhibitors

This compound compounds are explored in the development of new anaplastic lymphoma kinase (ALK) inhibitors, which are crucial in cancer therapy (Teffera et al., 2013).

Future Directions

The future directions for research on “1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride” and related compounds could involve further exploration of their synthesis, biological activities, and potential applications in medicine .

Properties

IUPAC Name

1-methyl-5-piperidin-4-yloxyindazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O.ClH/c1-16-13-3-2-12(8-10(13)9-15-16)17-11-4-6-14-7-5-11;/h2-3,8-9,11,14H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTRZPOVHITVDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC3CCNCC3)C=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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